2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
Description
The compound 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[3,2-a]pyrimidine core. This heterocyclic scaffold is synthesized through a multi-step process involving Friedel-Crafts reactions, hydrazide formation, and cyclization (Scheme 1, ). Key structural features include:
- A thiazolo[3,2-a]pyrimidine ring system with a 7-methyl and 5-oxo substituent.
- A 4-(sulfonamide)phenyl group at position 3 of the heterocycle.
- A 2,4-difluorophenyl moiety attached via the sulfonamide nitrogen.
The synthesis begins with 4-(4-X-phenylsulfonyl)benzoic acid hydrazides reacting with 2,4-difluorophenyl isothiocyanate, followed by cyclization in basic media to form the thiazolo[3,2-a]pyrimidine core. Structural confirmation relies on IR, ¹H-NMR, and ¹³C-NMR spectroscopy, with key IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), supporting the thione tautomeric form .
Properties
IUPAC Name |
2,4-difluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S2/c1-11-8-18(25)24-16(10-28-19(24)22-11)12-2-5-14(6-3-12)23-29(26,27)17-7-4-13(20)9-15(17)21/h2-10,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQPJIOFJDEBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiazolopyrimidine core, which is then functionalized with a phenyl group
Thiazolopyrimidine Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.
Phenyl Group Functionalization: The thiazolopyrimidine core is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Introduction of Difluorobenzene and Sulfonamide Groups: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit better solubility and binding affinity due to their strong hydrogen-bonding capacity .
- Fluorine Substituents: The 2,4-difluorophenyl group in the title compound enhances metabolic stability and hydrophobic interactions, a feature absent in non-fluorinated analogues .
- Heterocycle Modifications : Thiazolo[4,5-d]pyridazine () shows distinct electronic properties compared to thiazolo[3,2-a]pyrimidine, affecting drug-receptor interactions .
Biological Activity
2,4-Difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide (CAS Number: 1172738-41-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.45 g/mol. The structure features a thiazolopyrimidine core linked to a benzenesulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃F₂N₃O₃S₂ |
| Molecular Weight | 433.45 g/mol |
| CAS Number | 1172738-41-8 |
Antimicrobial Activity
Research indicates that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole-containing compounds display Minimum Inhibitory Concentrations (MICs) in the range of 31.25 µg/mL against Gram-positive bacteria, suggesting potential effectiveness as antibacterial agents .
Case Study:
In a comparative study assessing various thiazole derivatives, it was found that compounds with similar structural motifs to this compound exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin and norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Thiazole and pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings:
- Cytotoxicity Studies: The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Mechanistic Insights: Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
